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Compound of Interest

Compound Name: 3-(4-Bromophenoxy)propanenitrile

Cat. No.: B039930 Get Quote

Introduction: A Versatile Building Block in Modern
Drug Discovery
3-(4-Bromophenoxy)propanenitrile is a bifunctional organic molecule that has emerged as a

critical building block, particularly in the field of targeted protein degradation. Its structure,

featuring a brominated aromatic ring and a terminal nitrile group connected by a flexible ether

linkage, provides synthetic handles for elaboration into more complex molecules. This guide

offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and

applications, with a focus on its utility for researchers and professionals in drug development.

The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting

Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural

protein disposal system to eliminate disease-causing proteins.[1]

Section 1: Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its

effective application in research and development. This section consolidates the key identifiers

and physicochemical characteristics of 3-(4-Bromophenoxy)propanenitrile.

Chemical Identity
The following table summarizes the essential identifiers for 3-(4-
Bromophenoxy)propanenitrile.
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Identifier Value Source(s)

CAS Number 118449-57-3 [1][2][3]

Molecular Formula C₉H₈BrNO [1][2]

Molecular Weight 226.07 g/mol [1][2]

IUPAC Name
3-(4-

bromophenoxy)propanenitrile
[4]

SMILES N#CCCOc1ccc(cc1)Br [5]

InChI Key
JXVPKJBXTXXLPN-

UHFFFAOYSA-N
[4]

Physicochemical Properties
These properties are crucial for determining appropriate solvents, reaction conditions, and

storage protocols.

Property Value Source(s)

Physical Form Powder or crystals [4]

Boiling Point 344.4 ± 22.0 °C at 760 mmHg [3]

Density 1.4 ± 0.1 g/cm³ [3]

Flash Point 162.1 ± 22.3 °C [3]

Storage Temperature
Room temperature, sealed in

dry conditions
[4]

XLogP3 2.3 [2]

Section 2: Synthesis and Mechanistic Rationale
The most common and efficient synthesis of 3-(4-Bromophenoxy)propanenitrile is achieved

via a base-catalyzed oxa-Michael addition. This reaction involves the conjugate addition of 4-

bromophenol to acrylonitrile.
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Causality of Experimental Design
Choice of Reactants: 4-bromophenol provides the core aromatic structure, while acrylonitrile

serves as the three-carbon nitrile-containing fragment. Acrylonitrile is an "electron-poor"

alkene due to the electron-withdrawing nature of the nitrile group, making it an excellent

Michael acceptor.

Role of the Base: A base (e.g., sodium carbonate, potassium carbonate, or a non-

nucleophilic organic base like DBU) is essential to deprotonate the phenolic hydroxyl group

of 4-bromophenol.[3] This generates the more nucleophilic 4-bromophenoxide anion, which

is required to initiate the attack on the electron-deficient β-carbon of acrylonitrile.

Solvent Selection: A polar aprotic solvent such as acetonitrile, DMF, or acetone is typically

used. These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering

with the nucleophilicity of the phenoxide anion, thereby facilitating the reaction.

Caption: Oxa-Michael Addition Workflow.

Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful synthesis is confirmed by characterization

of the final product as described in Section 3.

Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

add 4-bromophenol (1.0 eq) and a suitable polar aprotic solvent (e.g., acetonitrile, approx.

0.2 M concentration).

Base Addition: Add a slight excess of a powdered anhydrous base, such as potassium

carbonate (1.5 eq). Stirring the suspension allows for the in-situ formation of the potassium

4-bromophenoxide salt.

Michael Addition: Add acrylonitrile (1.2 eq) to the suspension. The slight excess of

acrylonitrile ensures the complete consumption of the limiting reagent, 4-bromophenol.

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction

progress using Thin Layer Chromatography (TLC) until the 4-bromophenol starting material

is consumed.
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Workup: After completion, cool the reaction mixture to room temperature. Filter off the

inorganic base and wash the solid with a small amount of solvent.[3]

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The

resulting residue can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel to afford pure 3-(4-
Bromophenoxy)propanenitrile.

Section 3: Spectral Characterization
Structural validation is paramount. The following spectral data are characteristic of 3-(4-
Bromophenoxy)propanenitrile and confirm its identity.
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Technique Characteristic Signals Interpretation

¹H NMR

δ ~7.4-7.5 (d, 2H), δ ~6.8-6.9

(d, 2H), δ ~4.2 (t, 2H), δ ~2.8

(t, 2H)

The two doublets in the

aromatic region are

characteristic of a 1,4-

disubstituted benzene ring.

The two triplets correspond to

the adjacent -O-CH₂- and -

CH₂-CN protons of the propyl

chain.

¹³C NMR

δ ~157 (Ar C-O), δ ~133 (Ar C-

H), δ ~118 (C≡N), δ ~117 (Ar

C-H), δ ~116 (Ar C-Br), δ ~64

(-O-CH₂-), δ ~18 (-CH₂-CN)

Confirms the 9 unique carbon

environments in the molecule,

including the key quaternary

carbons and the nitrile carbon.

IR (cm⁻¹)

~2250 (C≡N stretch), ~1240

(Aryl-O-C stretch), ~3050 (Ar

C-H stretch), ~2900 (Aliphatic

C-H stretch)

The sharp, medium-intensity

peak at ~2250 cm⁻¹ is

definitive for the nitrile

functional group. The strong

aryl ether stretch confirms the

C-O-C linkage.

Mass Spec (EI) M⁺ at m/z 225/227

The molecular ion peak will

appear as a doublet with a

~1:1 intensity ratio, which is

the characteristic isotopic

signature of a molecule

containing one bromine atom

(⁷⁹Br and ⁸¹Br).

Section 4: Reactivity and Applications in Drug
Development
The utility of 3-(4-Bromophenoxy)propanenitrile stems from the distinct reactivity of its

functional groups, making it a versatile intermediate.

Key Reactive Sites
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Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling

reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the covalent

attachment of this linker to a ligand designed to bind an E3 ubiquitin ligase, a key step in

PROTAC synthesis.

Nitrile Group: The nitrile is relatively stable but can be chemically transformed if needed. It

can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This provides an

alternative point of attachment or further functionalization.

Ether Linkage: The phenoxy-propyl ether bond is chemically robust and stable to most

reaction conditions, providing a flexible and inert spacer between the two ends of the

molecule.

Application as a PROTAC Linker
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.

One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin

ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the

proteasome.

3-(4-Bromophenoxy)propanenitrile is an ideal precursor for the linker component. The aryl

bromide end can be coupled to the E3 ligase ligand, while the nitrile end can be reduced to an

amine and then acylated to connect to the POI-binding ligand. The length and flexibility of the

propoxy chain are often crucial for achieving the optimal orientation for the "molecular

handshake" between the POI and the E3 ligase.

Caption: Role of the Linker in a PROTAC.

Section 5: Safety and Handling
Adherence to safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation

(H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful

if swallowed (H302) or inhaled (H332).
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

the formation and inhalation of dust or aerosols. Use non-sparking tools.

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents.

Conclusion
3-(4-Bromophenoxy)propanenitrile is a valuable and versatile chemical intermediate with

well-defined properties. Its straightforward synthesis via oxa-Michael addition and the

orthogonal reactivity of its aryl bromide and nitrile functionalities make it an exceptionally useful

building block. For professionals in drug discovery, its primary role as a PROTAC linker

precursor underscores its importance in the development of next-generation therapeutics for

targeted protein degradation. A firm grasp of its chemical characteristics, synthesis, and

handling is essential for leveraging its full potential in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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